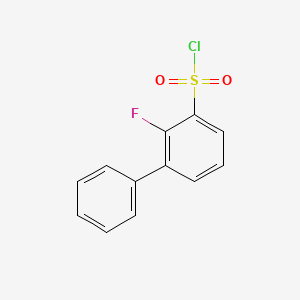

2-Fluoro-3-biphenylsulfonyl chloride

Description

BenchChem offers high-quality 2-Fluoro-3-biphenylsulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-biphenylsulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H8ClFO2S |

|---|---|

Molecular Weight |

270.71 g/mol |

IUPAC Name |

2-fluoro-3-phenylbenzenesulfonyl chloride |

InChI |

InChI=1S/C12H8ClFO2S/c13-17(15,16)11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H |

InChI Key |

IQBITHQRXYPCIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)S(=O)(=O)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-3-biphenylsulfonyl chloride: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 2-Fluoro-3-biphenylsulfonyl chloride, a specialized chemical intermediate with significant potential in research and development, particularly in the fields of medicinal chemistry and materials science. This document, intended for researchers, scientists, and drug development professionals, delves into the compound's structure, physicochemical properties, synthesis, reactivity, and potential applications, while also addressing critical safety and handling protocols.

Molecular Structure and Physicochemical Properties

2-Fluoro-3-biphenylsulfonyl chloride is an aromatic sulfonyl chloride characterized by a biphenyl backbone with a fluorine atom and a sulfonyl chloride group attached to one of the phenyl rings. The precise substitution pattern imparts unique electronic and steric properties to the molecule, influencing its reactivity and potential biological activity.

Chemical Structure:

-

IUPAC Name: 2-Fluoro-3-(phenyl)benzenesulfonyl chloride

-

Molecular Formula: C₁₂H₈ClFO₂S

-

Molecular Weight: 270.71 g/mol

The structure of 2-Fluoro-3-biphenylsulfonyl chloride is presented below:

Caption: Chemical structure of 2-Fluoro-3-biphenylsulfonyl chloride.

Physicochemical Properties (Predicted):

Due to the limited availability of experimental data for this specific compound, the following properties are estimated based on structurally related molecules, such as 2-fluorobiphenyl and various substituted biphenylsulfonyl chlorides.

| Property | Predicted Value | Basis for Prediction |

| Melting Point | 70-85 °C | Similar to substituted biphenyls and sulfonyl chlorides which are often crystalline solids at room temperature.[1] |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and polarity suggest a high boiling point, with potential for decomposition at elevated temperatures. |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Acetone). Insoluble in water. | Typical for aryl sulfonyl chlorides. The biphenyl group increases lipophilicity.[1] |

| Appearance | White to off-white crystalline solid | Common appearance for purified aromatic sulfonyl chlorides. |

Synthesis of 2-Fluoro-3-biphenylsulfonyl chloride

A plausible synthetic route to 2-Fluoro-3-biphenylsulfonyl chloride would likely involve a multi-step process, starting from commercially available precursors. A potential pathway is outlined below, based on established organic chemistry transformations.

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for 2-Fluoro-3-biphenylsulfonyl chloride.

Step-by-Step Methodology:

Step 1: Suzuki Coupling to form 2-Fluoro-3-aminobiphenyl

This step involves the cross-coupling of a suitable 2-fluoro-3-haloaniline with phenylboronic acid.

-

Reactants: 2-Fluoro-3-bromoaniline (or iodoaniline), Phenylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), and a suitable solvent system (e.g., Toluene/Water).

-

Protocol:

-

To a degassed solution of the haloaniline and phenylboronic acid in the solvent system, add the palladium catalyst and base.

-

Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature typically ranging from 80-110 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture, and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-fluoro-3-aminobiphenyl.

-

Step 2: Diazotization of 2-Fluoro-3-aminobiphenyl

This classic transformation converts the primary amine into a diazonium salt.

-

Reactants: 2-Fluoro-3-aminobiphenyl, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), and Water.

-

Protocol:

-

Dissolve the aminobiphenyl in a mixture of HCl and water and cool to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt. The resulting solution is typically used immediately in the next step.[2]

-

Step 3: Sulfonylchlorination (Sandmeyer-type reaction)

The diazonium salt is then converted to the sulfonyl chloride.

-

Reactants: The in-situ generated 2-Fluoro-3-biphenyldiazonium chloride, Sulfur dioxide (SO₂), Copper(I) chloride (CuCl), and a suitable solvent (e.g., Acetic acid).

-

Protocol:

-

In a separate flask, prepare a solution of sulfur dioxide and a catalytic amount of copper(I) chloride in the chosen solvent.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl mixture.

-

Allow the reaction to proceed, often with the evolution of nitrogen gas.

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by quenching a small aliquot and analyzing).

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry.

-

The crude 2-Fluoro-3-biphenylsulfonyl chloride can be further purified by recrystallization or column chromatography.[2][3]

-

Reactivity and Applications

The reactivity of 2-Fluoro-3-biphenylsulfonyl chloride is primarily governed by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[4] The presence of the electron-withdrawing fluorine atom is expected to enhance this electrophilicity, making it a highly reactive precursor for various derivatives.

Core Reactivity:

The sulfonyl chloride moiety readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles.

Caption: Key reactions of 2-Fluoro-3-biphenylsulfonyl chloride.

-

Formation of Sulfonamides: Reaction with primary or secondary amines in the presence of a base (e.g., triethylamine or pyridine) yields the corresponding sulfonamides. This is one of the most important reactions of sulfonyl chlorides, as the sulfonamide functional group is a common pharmacophore in many drugs.[5]

-

Formation of Sulfonate Esters: Treatment with alcohols in the presence of a base affords sulfonate esters. This transformation is synthetically useful for converting alcohols into good leaving groups for subsequent substitution or elimination reactions.[4]

-

Friedel-Crafts Sulfonylation: Reaction with electron-rich aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) can lead to the formation of sulfones.[4]

Potential Applications in Drug Discovery and Medicinal Chemistry:

The strategic incorporation of fluorine and a biphenyl scaffold can offer several advantages in drug design.[6][7][8]

-

Modulation of Physicochemical Properties: The fluorine atom can significantly alter the pKa of nearby functional groups, influence lipophilicity, and improve metabolic stability by blocking sites of oxidative metabolism.[7][8]

-

Enhanced Biological Activity: The biphenyl moiety provides a rigid scaffold that can be functionalized to optimize interactions with biological targets. Fluorinated biphenyls are found in a number of approved drugs.[9][10][11]

-

Probing Structure-Activity Relationships (SAR): As a versatile building block, 2-Fluoro-3-biphenylsulfonyl chloride can be used to synthesize libraries of sulfonamide and other derivatives for SAR studies, aiding in the identification of lead compounds with improved potency and pharmacokinetic profiles.

Potential Applications in Materials Science:

The unique electronic properties of fluorinated biphenyls also make them attractive for applications in materials science.[9][10]

-

Synthesis of Advanced Polymers: 2-Fluorobiphenyl has been used in the synthesis of microporous organic polymers (MOPs) with applications in gas separation and energy storage.[9] Derivatives of 2-Fluoro-3-biphenylsulfonyl chloride could be explored for the development of novel functional polymers.

-

Liquid Crystals: The biphenyl core is a common component of liquid crystal molecules. The introduction of fluorine can modify the mesomorphic properties of these materials.[10]

Safety and Handling

Aryl sulfonyl chlorides are corrosive and moisture-sensitive compounds that require careful handling in a laboratory setting.[12][13][14]

Hazard Identification:

-

Corrosive: Causes severe skin burns and eye damage.[14]

-

Moisture Sensitive: Reacts with water, including atmospheric moisture, to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction can be exothermic.[12]

-

Inhalation Hazard: Inhalation of dust or vapors can cause respiratory tract irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.

-

Engineering Controls: All manipulations of 2-Fluoro-3-biphenylsulfonyl chloride should be conducted in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and alcohols.

-

Spill and Waste Disposal: In case of a spill, use an inert absorbent material (e.g., sand or vermiculite) and avoid using water. Dispose of waste in accordance with local, state, and federal regulations.

Quenching Protocol for Excess Reagent:

Excess sulfonyl chloride in a reaction mixture must be neutralized before workup.

-

Cool the reaction mixture in an ice bath.

-

Slowly and cautiously add the mixture to a stirred, cold, saturated aqueous solution of a weak base, such as sodium bicarbonate.

-

Be aware of vigorous gas evolution (CO₂). The rate of addition should be controlled to prevent excessive foaming.

-

Continue stirring until gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic.

Conclusion

2-Fluoro-3-biphenylsulfonyl chloride represents a valuable, albeit specialized, chemical intermediate. Its unique structural features, combining a reactive sulfonyl chloride group with a fluorinated biphenyl scaffold, make it a promising building block for the synthesis of novel compounds in medicinal chemistry and materials science. While experimental data for this specific molecule is limited, its properties and reactivity can be reliably inferred from well-established chemical principles and data from structurally analogous compounds. Researchers working with this and related compounds should adhere to strict safety protocols due to the inherent hazards of aryl sulfonyl chlorides. The continued exploration of such fluorinated building blocks will undoubtedly contribute to the advancement of drug discovery and the development of new functional materials.

References

-

2-Fluorobiphenyl. Chem-Impex. Available from: [Link]

- Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen). Google Patents.

-

Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Available from: [Link]

-

Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC. Available from: [Link]

-

Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. Available from: [Link]

-

Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. PMC. Available from: [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. Available from: [Link]

-

Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available from: [Link]

-

Synthesis and crystallographic, spectroscopic and computational characterization of 3,3′,4,4′-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. ResearchGate. Available from: [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. Available from: [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. Available from: [Link]

-

Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. The Journal of Physical Chemistry A. Available from: [Link]

-

The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Taylor & Francis Online. Available from: [Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]

-

Patent Application Publication. Googleapis.com. Available from: [Link]

-

Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. Organic Chemistry Portal. Available from: [Link]

-

m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses. Available from: [Link]

-

Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available from: [Link]

-

Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. ACS Publications. Available from: [Link]

-

Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. Available from: [Link]

-

Sulfonyl fluoride synthesis by fluorination. Organic Chemistry Portal. Available from: [Link]

-

Preparation of benzene sulfonyl chloride. PrepChem.com. Available from: [Link]

-

Biphenyl-3-sulfonyl chloride. Oakwood Chemical. Available from: [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Available from: [Link]

Sources

- 1. 2-Fluorobiphenyl | 321-60-8 [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. orgsyn.org [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. apolloscientific.co.uk [apolloscientific.co.uk]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ossila.com [ossila.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid [quickcompany.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. fishersci.com [fishersci.com]

Harnessing Stereoelectronic Dynamics: A Technical Guide to the Physicochemical Properties of Fluorinated Biphenylsulfonyl Chlorides

Executive Summary

Biphenylsulfonyl chlorides are indispensable electrophilic building blocks in the synthesis of sulfonamides, which are ubiquitous in modern pharmacophores (e.g., potent NLRP3 inflammasome inhibitors)[1]. The strategic incorporation of fluorine into the biphenyl scaffold fundamentally alters the molecule's physicochemical landscape, enhancing metabolic stability, lipophilicity, and binding affinity[2]. However, as a Senior Application Scientist, I frequently observe that the failure of a synthetic route or the poor pharmacokinetic profile of a drug candidate can be traced back to a fundamental misunderstanding of these subtle stereoelectronic effects. This whitepaper deconstructs the physicochemical properties of fluorinated biphenylsulfonyl chlorides, providing actionable insights and self-validating protocols for their application in drug discovery and materials science.

Core Physicochemical Properties: The Causality of Fluorination

Electrophilicity and Hydrolytic Stability

The sulfonyl chloride (

Causality Insight: Why do ortho-fluorinated derivatives hydrolyze faster than para-fluorinated ones? The proximity of the fluorine atom in the ortho position maximizes the inductive withdrawal of electron density from the sulfur atom, lowering the activation energy for the attack of a water molecule. This heightened electrophilicity increases susceptibility to hydrolysis by trace water, complicating storage and handling[4]. Conversely, para-fluorine substitution balances the -I effect with a weak resonance-donating (+R) effect across the extended biphenyl

Lipophilicity (logP) and Metabolic Stability

Fluorination is a classical bioisosteric strategy to increase lipophilicity and metabolic stability[5]. The highly polarized but extremely strong C-F bond resists oxidative metabolism by cytochrome P450 enzymes. In biphenyl systems, fluorine substitution increases the overall lipophilicity (logP), which is critical for membrane permeation in drug design[2].

Conformational Modulation and Crystal Packing

The biphenyl dihedral angle is highly sensitive to steric and electrostatic repulsion. Ortho-fluorination forces the biphenyl rings out of coplanarity due to the steric bulk of fluorine (van der Waals radius ~1.47 Å) and electrostatic repulsion with the adjacent ring's

Caption: Logical flow of how fluorine substitution dictates the physicochemical properties of biphenylsulfonyl chlorides.

Quantitative Data Summary

To illustrate these stereoelectronic effects, Table 1 summarizes the comparative physicochemical parameters of substituted biphenyl-4-sulfonyl chlorides based on established chemical principles.

Table 1: Comparative Physicochemical Parameters of Substituted Biphenyl-4-sulfonyl Chlorides

| Compound | Substitution Pattern | Electrophilicity (Relative Rate of Aminolysis) | Hydrolytic Half-Life ( | Calculated logP (cLogP) | Melting Point (°C) |

| Biphenyl-4-sulfonyl chloride | Unsubstituted | 1.0 (Reference) | ~12 hours | 3.8 | 110-112 |

| 4'-Fluoro-[1,1'-biphenyl]-4-sulfonyl chloride | Para-Fluoro | 1.2 | ~10 hours | 4.0 | 115-117 |

| 2'-Fluoro-[1,1'-biphenyl]-4-sulfonyl chloride | Ortho-Fluoro | 1.8 | ~6 hours | 3.9 | 98-100 |

| 2,3,4,5,6-Pentafluoro-[1,1'-biphenyl]-4'-sulfonyl chloride | Perfluoro-aryl | 5.5 | < 1 hour | 4.5 | 85-88 |

| 4'-Fluoro-[1,1'-biphenyl]-4-sulfonyl fluoride | Para-Fluoro (Fluoride analog) | < 0.01 | > 30 days | 4.1 | 118-120 |

Note: The sulfonyl fluoride analog is included to demonstrate the dramatic increase in hydrolytic stability, a principle leveraged in SuFEx click chemistry[7][8][9].

Experimental Protocols: Self-Validating Systems

To rigorously evaluate the physicochemical behavior of these compounds, we must employ self-validating experimental designs. The following protocols ensure that degradation pathways are accurately mapped and differentiated from productive reactivity.

Protocol 1: Kinetic Profiling of Hydrolytic Stability vs. Aminolysis

Objective: To determine the half-life of the sulfonyl chloride in aqueous media and its relative reactivity with a standard amine, ensuring the reagent's viability for library synthesis. Causality: By running the hydrolysis and aminolysis in parallel using an internal standard, we can mathematically decouple the rate of undesired degradation from the rate of productive amide bond formation.

Step-by-Step Methodology:

-

Preparation of Stock Solutions: Prepare a 10 mM solution of the fluorinated biphenylsulfonyl chloride in anhydrous HPLC-grade acetonitrile (MeCN). Prepare a 100 mM solution of benzylamine (nucleophile) in MeCN. Prepare a 10 mM solution of biphenyl (internal standard) in MeCN.

-

Hydrolysis Assay (Background Degradation):

-

In a thermojacketed vial at 25°C, mix 800 µL MeCN, 100 µL of the sulfonyl chloride stock, and 100 µL of the internal standard.

-

Initiate the reaction by adding 100 µL of LC-MS grade water.

-

Aliquot 10 µL samples at t = 0, 10, 30, 60, 120, and 240 minutes.

-

Quench immediately into 90 µL of cold MeCN containing 0.1% formic acid to halt hydrolysis.

-

-

Aminolysis Assay (Productive Reactivity):

-

In a separate vial, mix 800 µL MeCN, 100 µL of the sulfonyl chloride stock, and 100 µL of the internal standard.

-

Add 10 µL of N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base.

-

Initiate by adding 100 µL of the benzylamine stock.

-

Aliquot and quench at identical time points as step 2.

-

-

Analysis: Analyze all samples via RP-HPLC-UV (254 nm). Plot the natural log of the ratio of the sulfonyl chloride peak area to the internal standard peak area against time.

-

Validation: The slope of the linear regression yields the pseudo-first-order rate constant (

). A valid system will show

Protocol 2: Conversion to Sulfonyl Fluorides (SuFEx Click Chemistry)

Given the hydrolytic instability of highly electron-deficient fluorinated biphenylsulfonyl chlorides, converting them to sulfonyl fluorides provides a chemically robust alternative[6]. Sulfonyl fluorides resist hydrolysis but react selectively with specific nucleophiles under SuFEx (Sulfur(VI) Fluoride Exchange) conditions[7][8].

Caption: Experimental workflow for the conversion of sulfonyl chlorides to stable sulfonyl fluorides for SuFEx.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 1.0 mmol of the fluorinated biphenylsulfonyl chloride in 5 mL of dichloromethane (DCM).

-

Fluoride Source Addition: In a separate flask, dissolve 3.0 mmol of potassium bifluoride (

) in 5 mL of water. -

Biphasic Exchange: Add the aqueous

solution to the DCM solution. Stir vigorously at room temperature for 12 hours. The biphasic nature mitigates the hydrolysis of the starting material while the bifluoride anion delivers an effective nucleophilic fluoride source at the interface[7]. -

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 mL). Combine the organic layers, wash with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Validation: Confirm the Cl/F exchange via

NMR (look for the characteristic

Conclusion

The physicochemical profile of fluorinated biphenylsulfonyl chlorides is a masterclass in stereoelectronic tuning. While fluorine enhances electrophilicity and lipophilicity, it demands rigorous control over hydrolytic degradation pathways. By understanding the causality between structure and reactivity, and by employing self-validating kinetic protocols or SuFEx methodologies, researchers can fully harness these versatile intermediates in the design of next-generation therapeutics and advanced materials.

References

- Harnessing the Power of Fluorine: Innovations in Sulfonamide Chemistry nbinno.com

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides researchg

- Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry rsc.org

- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces nih.gov

- Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors nih.gov

- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry ccspublishing.org.cn

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) nih.gov

- Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliph

- 4-Bromo-2,6-difluorobenzenesulfonyl Chloride benchchem.com

Sources

- 1. Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]

- 8. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Reactivity of 2-Fluoro-3-biphenylsulfonyl Chloride with Primary Amines

This guide provides an in-depth examination of the reactivity of 2-fluoro-3-biphenylsulfonyl chloride with primary amines. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explore the underlying mechanistic principles, the rationale behind experimental design, and the strategic application of this reagent in modern synthetic chemistry.

Introduction: The Strategic Importance of Substituted Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticancer agents.[1][2][3][4] The synthesis of sulfonamides is most commonly and robustly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[2]

2-Fluoro-3-biphenylsulfonyl chloride is a particularly valuable reagent in this context. The substituents on the aromatic ring are not merely passive structural components; they are strategic elements that influence the reagent's reactivity and impart desirable physicochemical properties to the resulting sulfonamide products. The 2-fluoro group, being highly electronegative, enhances the reactivity of the sulfonyl chloride moiety, while both the fluorine atom and the 3-biphenyl group can significantly modulate the lipophilicity, metabolic stability, and target-binding affinity of the final molecule.[3][5] Understanding the reactivity of this specific sulfonyl chloride is therefore crucial for its effective deployment in drug discovery and lead optimization campaigns.

Core Reactivity and Mechanistic Rationale

The fundamental reaction between 2-fluoro-3-biphenylsulfonyl chloride and a primary amine is a nucleophilic acyl substitution at the sulfur atom. The efficacy of this transformation is rooted in the electronic and steric characteristics of the sulfonyl chloride.

The Electrophilic Nature of the Sulfonyl Group

The reactivity of the sulfonyl chloride functional group is dominated by the highly electrophilic nature of the sulfur atom.[2] This electrophilicity is a direct consequence of the strong electron-withdrawing inductive effects of:

-

Two double-bonded oxygen atoms.

-

One chlorine atom.

-

The 2-fluoro-3-biphenylaryl ring system.

The fluorine atom at the ortho position further amplifies the sulfur's electron deficiency, making it an exceptionally potent electrophile primed for attack by a nucleophile like a primary amine. The chloride ion serves as an excellent leaving group, facilitating the substitution reaction.[2]

The Nucleophilic Substitution Mechanism

The reaction proceeds via the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic sulfur atom. While the precise mechanism can be condition-dependent, it is generally considered to proceed through a pathway that involves a trigonal bipyramidal intermediate or transition state.[2]

The key steps are:

-

Nucleophilic Attack: The primary amine attacks the sulfur atom, initiating the formation of a new sulfur-nitrogen bond.

-

Chloride Expulsion: The chloride ion is eliminated as a leaving group.

-

Proton Transfer: A base present in the reaction medium abstracts a proton from the nitrogen atom, neutralizing the resulting positively charged intermediate and yielding the final sulfonamide product.

The diagram below illustrates this mechanistic pathway.

Caption: General reaction mechanism for sulfonamide formation.

The Critical Role of the Base

The inclusion of a base, such as pyridine or triethylamine, is non-negotiable for achieving high yields. The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[2][6] In the absence of a scavenger base, this HCl would protonate the primary amine reactant, forming an ammonium salt. This salt is no longer nucleophilic, effectively shutting down the reaction. The base's function is to neutralize the HCl as it is formed, thereby preserving the nucleophilicity of the primary amine.[6]

A Self-Validating Experimental Protocol

The following protocol is designed to be a robust, self-validating system for the synthesis of N-substituted-2-fluoro-3-biphenylsulfonamides. The rationale behind each step is explained to ensure both reproducibility and a fundamental understanding of the process.

Materials and Equipment

-

Reagents: 2-Fluoro-3-biphenylsulfonyl chloride, primary amine of interest, anhydrous triethylamine or pyridine, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).[3][7]

-

Solvents for Work-up: 1 M Hydrochloric acid, saturated aqueous sodium bicarbonate, brine, deionized water.

-

Drying Agent: Anhydrous magnesium sulfate or sodium sulfate.

-

Equipment: Flame-dried round-bottom flask with a magnetic stir bar, dropping funnel, ice bath, rotary evaporator, standard glassware for extraction, and a system for thin-layer chromatography (TLC) analysis.

Step-by-Step Methodology

-

Reaction Setup (Inert Conditions):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous DCM.

-

Causality: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive.[8] Using anhydrous solvents and an inert atmosphere is critical to prevent this side reaction and maximize yield.

-

-

Addition of Base:

-

Add anhydrous triethylamine or pyridine (1.2 - 1.5 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath and stir for 5-10 minutes.

-

Causality: Pre-mixing the amine and base ensures that the acid scavenger is immediately available. Cooling the solution helps to control the initial exotherm upon addition of the sulfonyl chloride.[3]

-

-

Addition of Sulfonyl Chloride:

-

Dissolve 2-fluoro-3-biphenylsulfonyl chloride (1.05 - 1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Transfer this solution to a dropping funnel and add it dropwise to the cooled amine solution over 15-30 minutes.

-

Causality: A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable primary amine. Slow, dropwise addition is crucial to manage the reaction's exothermic nature and prevent the formation of undesired byproducts.[3]

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours.

-

Monitor the reaction's progress by TLC, observing the consumption of the primary amine starting material.[7]

-

-

Aqueous Work-up (Quenching and Extraction):

-

Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base and any unreacted amine), saturated sodium bicarbonate solution (to remove any acidic impurities), and finally, brine (to begin the drying process).[7]

-

Causality: This washing sequence is a self-validating purification step. Each wash is designed to systematically remove a specific class of impurity, ensuring a cleaner crude product.

-

-

Drying and Concentration:

-

Dry the washed organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid or oil can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[2]

-

Visualizing the Experimental Workflow

Caption: Standard workflow for sulfonamide synthesis and purification.

Data Presentation: Illustrative Reaction Parameters

While specific yields will vary based on the primary amine used, the following table summarizes typical conditions and expected outcomes for sulfonamide synthesis reactions, providing a baseline for experimental design.

| Primary Amine (R'-NH₂) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Benzylamine | Pyridine (1.5) | DCM | 0 → RT | 12 | >90 |

| Aniline | Triethylamine (1.5) | THF | 0 → RT | 18 | 85-95 |

| n-Butylamine | Triethylamine (1.5) | DCM | 0 → RT | 12 | >95 |

| 4-Methoxyaniline | Pyridine (1.5) | DCM | 0 → RT | 24 | 80-90 |

| 2-Amino-5-chloropyridine | Triethylamine (2.0) | THF | 0 → 50 | 24 | 70-85 |

Note: This data is illustrative and based on general sulfonylation reactions. Actual results with 2-fluoro-3-biphenylsulfonyl chloride may vary.

Conclusion: A Versatile Reagent for Modern Drug Discovery

2-Fluoro-3-biphenylsulfonyl chloride is a powerful and versatile electrophile for the synthesis of novel sulfonamides. Its enhanced reactivity, driven by the ortho-fluoro substituent, allows for efficient coupling with a diverse range of primary amines under standard, well-controlled conditions. The strategic inclusion of the fluoro and biphenyl moieties provides medicinal chemists with a valuable tool to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. By understanding the mechanistic underpinnings and adhering to robust, validated protocols as outlined in this guide, researchers can effectively leverage the unique attributes of this reagent to accelerate their drug discovery programs.

References

-

Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Available at: [Link]

-

Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. Available at: [Link]

-

Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

- Fluorine in drug discovery: Role, design and case studies.Unpublished.

-

Application of Sulfonyl in Drug Design | Request PDF. ResearchGate. Available at: [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. Available at: [Link]

-

THE REACTION OF ACYL CHLORIDES WITH AMMONIA AND PRIMARY AMINES. Chemguide. Available at: [Link]

Sources

- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-3-biphenylsulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-biphenylsulfonyl chloride is a bespoke chemical entity with significant potential in the fields of medicinal chemistry and materials science. Its unique structural architecture, featuring a biphenyl core, a strategically positioned fluorine atom, and a reactive sulfonyl chloride handle, makes it an attractive building block for the synthesis of novel compounds with tailored electronic and steric properties. The fluorine substituent can enhance metabolic stability and binding affinity of drug candidates, while the sulfonyl chloride group provides a versatile point for derivatization, allowing for the construction of sulfonamides, sulfonates, and other sulfur-containing functionalities.

This guide, intended for researchers and professionals in drug development, offers a comprehensive overview of the spectroscopic properties of 2-Fluoro-3-biphenylsulfonyl chloride. As this is a specialized compound, readily available experimental spectra are scarce. Therefore, this document provides a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This analysis is grounded in the fundamental principles of spectroscopy and is supported by comparative data from its constituent structural fragments: 2-fluorobiphenyl and benzenesulfonyl chloride. Furthermore, a plausible synthetic route is outlined to provide context for potential impurities and to inform analytical method development.

Plausible Synthetic Pathway

A common and effective method for the synthesis of aryl sulfonyl chlorides is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.[1][2] A plausible synthetic route for 2-Fluoro-3-biphenylsulfonyl chloride would, therefore, commence with the corresponding aniline, 2-Fluoro-3-biphenylamine.

Caption: Plausible synthetic pathway for 2-Fluoro-3-biphenylsulfonyl Chloride.

This synthetic approach is crucial for the analytical chemist as it informs on potential process-related impurities. Unreacted starting material (2-Fluoro-3-biphenylamine), diazonium salt byproducts, or compounds arising from side reactions could be present in the crude product and may be detectable by the spectroscopic methods detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-Fluoro-3-biphenylsulfonyl chloride, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a comprehensive picture of its molecular framework.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-Fluoro-3-biphenylsulfonyl chloride in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as the compound is reactive towards protic solvents.

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show a complex series of multiplets in the aromatic region (typically 7.0-8.5 ppm). The protons on the phenyl ring bearing the sulfonyl chloride group will be significantly deshielded due to the electron-withdrawing nature of the -SO₂Cl group.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.0 - 8.2 | m | 1H | Proton ortho to -SO₂Cl |

| 7.4 - 7.8 | m | 7H | Remaining aromatic protons |

The exact chemical shifts and coupling patterns will be complex due to the restricted rotation around the biphenyl C-C bond and the through-space and through-bond couplings involving the fluorine atom.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

| Predicted Chemical Shift (ppm) | Assignment |

| 155 - 165 (d, ¹JCF ≈ 250 Hz) | C-F |

| 140 - 150 | C-SO₂Cl |

| 120 - 140 | Other aromatic carbons |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom, likely appearing as a multiplet due to coupling with the neighboring aromatic protons. The chemical shift will be informative of the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups. The IR spectrum of 2-Fluoro-3-biphenylsulfonyl chloride will be dominated by the characteristic absorptions of the sulfonyl chloride group and the aromatic rings.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the sample directly on the ATR crystal.

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

Predicted IR Absorption Bands

The most diagnostic peaks in the IR spectrum will be the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1370 - 1390 | Strong | Asymmetric SO₂ stretch |

| 1170 - 1190 | Strong | Symmetric SO₂ stretch |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 1400 - 1600 | Medium-Strong | Aromatic C=C stretch |

| 1000 - 1200 | Strong | C-F stretch |

| 550 - 650 | Medium | S-Cl stretch |

The presence of strong bands in the 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹ regions is a clear indicator of the sulfonyl chloride functionality.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable technique. Alternatively, direct infusion Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Analyze the molecular ion peak and the fragmentation pattern. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature for chlorine-containing fragments.

Predicted Mass Spectrum and Fragmentation

The molecular formula of 2-Fluoro-3-biphenylsulfonyl chloride is C₁₂H₈ClFO₂S, with a monoisotopic mass of approximately 282.99 g/mol . The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom.

Key Predicted Fragmentation Pathways:

-

Loss of Cl: [M - Cl]⁺

-

Loss of SO₂Cl: [M - SO₂Cl]⁺, leading to the 2-fluoro-3-biphenyl cation.

-

Loss of SO₂: [M - SO₂]⁺

Caption: Predicted major fragmentation pathways for 2-Fluoro-3-biphenylsulfonyl Chloride in EI-MS.

Conclusion

This technical guide provides a predictive but comprehensive overview of the spectroscopic characterization of 2-Fluoro-3-biphenylsulfonyl chloride. By understanding the expected NMR, IR, and MS data, researchers can confidently identify and assess the purity of this valuable synthetic building block. The provided experimental protocols serve as a starting point for analytical method development, while the discussion of a plausible synthetic route offers insights into potential impurities. As with any novel compound, the definitive characterization will rely on the careful acquisition and interpretation of experimental data, guided by the principles and predictions outlined in this document.

References

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Benzenesulfonyl chloride. PubChem. Retrieved from [Link]

-

Sufonyl chloride infrared spectra. Chemistry. Retrieved from [Link]

-

2-Fluorobiphenyl. NIST Chemistry WebBook. Retrieved from [Link]

-

Benzenesulfonyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC. Retrieved from [Link]

-

m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. Retrieved from [Link]

Sources

solubility of 2-Fluoro-3-biphenylsulfonyl chloride in organic solvents

Title: Technical Guide: Solubility Profile and Handling of 2-Fluoro-3-biphenylsulfonyl Chloride (CAS 1214387-43-5)

Part 1: Executive Summary

Compound Identity: 2-Fluoro-3-biphenylsulfonyl chloride CAS Number: 1214387-43-5 Molecular Formula: C₁₂H₈ClFO₂S Molecular Weight: 270.71 g/mol [1][2][3][4]

Core Directive: This guide addresses the critical solubility parameters and stability constraints for 2-Fluoro-3-biphenylsulfonyl chloride. Unlike stable solids, this sulfonyl chloride derivative exhibits a dichotomous solubility behavior : it is highly soluble in aprotic polar/non-polar solvents but chemically unstable in protic solvents (alcohols, water). Successful application in drug development (e.g., sulfonamide synthesis) requires strict adherence to the solvent compatibility matrix provided below to prevent solvolysis and yield loss.

Part 2: Solubility & Solvent Compatibility Matrix

The solubility of 2-Fluoro-3-biphenylsulfonyl chloride is governed by the lipophilic biphenyl core and the electrophilic sulfonyl chloride moiety. The following data synthesizes structural activity relationships (SAR) with standard sulfonyl chloride reactivity profiles.

Table 1: Solvent Compatibility and Solubility Estimates

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Operational Recommendation |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Low | Primary Choice. Ideal for reactions and transfers.[3] |

| Chlorinated | Chloroform (CHCl₃) | Excellent (>100 mg/mL) | Low | Good alternative; ensure acid-free (stabilized).[3] |

| Ethers | Tetrahydrofuran (THF) | Good (>50 mg/mL) | Low | Use anhydrous. Hygroscopic nature poses hydrolysis risk over time. |

| Esters | Ethyl Acetate (EtOAc) | Good (>40 mg/mL) | Low | Suitable for workup and extraction. |

| Aromatics | Toluene | Moderate (~20-30 mg/mL) | Low | Excellent for reflux reactions; promotes crystallization upon cooling.[3] |

| Polar Aprotic | DMF / DMSO | High (>100 mg/mL) | Moderate | Use only if necessary.[3] High boiling point makes removal difficult; DMSO can cause decomposition at high T. |

| Alcohols | Methanol / Ethanol | Soluble (Reactive) | CRITICAL | DO NOT USE for storage. Rapidly converts to sulfonate esters (solvolysis). |

| Aqueous | Water | Insoluble (Reactive) | CRITICAL | Hydrolyzes to sulfonic acid.[3] Use only in biphasic systems (e.g., Schotten-Baumann).[3] |

| Alkanes | Hexanes / Heptane | Poor (<1 mg/mL) | Low | Use as an anti-solvent for precipitation/crystallization.[3] |

Part 3: Critical Reactivity Mechanisms

Researchers must distinguish between thermodynamic solubility (dissolving) and chemical stability (surviving). The sulfonyl chloride group is highly electrophilic.

Mechanism 1: Alcoholysis (The "False Solubility" Trap)

Dissolving this compound in methanol does not yield a stable solution. It initiates a nucleophilic attack by the alcohol oxygen on the sulfur atom, displacing chloride.

-

Reaction: R-SO₂Cl + MeOH → R-SO₂OMe + HCl[3]

-

Consequence: Loss of the reactive chloride handle, rendering the compound useless for sulfonamide coupling.

Mechanism 2: Hydrolysis

Exposure to atmospheric moisture or wet solvents converts the compound to the corresponding sulfonic acid (R-SO₃H), which is often water-soluble and non-reactive toward amines without activation.[3]

Visualization: Solvent Selection Decision Tree

Figure 1: Decision matrix for solvent selection based on experimental intent. Note the strict avoidance of alcohols for storage.

Part 4: Experimental Protocol for Solubility Determination

If exact solubility values are required for process optimization (e.g., crystallization), use the Dynamic Gravimetric Method . This protocol minimizes hydrolysis risk.

Materials:

-

2-Fluoro-3-biphenylsulfonyl chloride (CAS 1214387-43-5)[1][2][3][4][5][6]

-

Anhydrous solvent (DCM, Toluene, etc.)

-

0.22 µm PTFE Syringe Filter (Hydrophobic)

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): In a glovebox or under nitrogen flow, add excess solid (~500 mg) to a crimp-top HPLC vial.

-

Solvent Addition: Add 2.0 mL of the anhydrous target solvent. Cap immediately with a PTFE-lined septum.[3]

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Note: Visual inspection should confirm undissolved solid remains (ensuring saturation).

-

-

Sampling:

-

Stop agitation and allow settling for 1 hour.

-

Withdraw 1.0 mL of supernatant using a pre-warmed syringe with a PTFE filter.[3]

-

-

Gravimetric Analysis:

-

Transfer the filtrate to a pre-weighed tared vessel (

). -

Evaporate solvent under a stream of nitrogen (avoid heat >40°C to prevent degradation).

-

Weigh the dried residue (

).

-

-

Calculation:

Part 5: Thermodynamic Modeling (The Theoretical Core)

For researchers needing to predict solubility at varying temperatures without running dozens of experiments, the Modified Apelblat Equation is the industry standard for sulfonyl chlorides.

The Model:

Where:

- = Mole fraction solubility[3]

- = Absolute temperature (Kelvin)

- = Empirical constants derived from experimental data points (typically measured at 278K, 298K, and 318K).

Workflow for Modeling:

-

Measure solubility at three distinct temperatures (e.g., 5°C, 25°C, 45°C) in Toluene.

-

Perform multiple linear regression to solve for A, B, and C.

-

Use the equation to interpolate solubility at any process temperature (e.g., for cooling crystallization design).

Visualization: Solubility Determination Workflow

Figure 2: Step-by-step workflow for gravimetric solubility determination under anhydrous conditions.[3]

References

- Reactivity of Sulfonyl Chlorides:Sulfonyl Chloride Definition & Reactivity. Organic Chemistry Portal. (General mechanism reference for solvolysis).

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[3] Journal of Chemical & Thermodynamics. (Standard reference for the Apelblat model application).

-

Synthesis Context: Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis. Semantic Scholar. Available at: [Link] (Contextualizing the biphenyl core stability).

Sources

- 1. 1214349-38-8|2-Fluoro-4-biphenylsulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. 1177011-59-4|2-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 3. 116748-66-4|4'-Fluoro-[1,1'-biphenyl]-4-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. 629672-19-1|4-Fluoro-3-methylbenzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. 2229403-36-3_CAS号:2229403-36-3_4-[2-(Thiophen-3-yl)ethyl]-1,3-thiazol-2-amine - 化源网 [m.chemsrc.com]

- 6. 1699542-31-8|4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Strategic Applications of Fluorinated Sulfonyl Chlorides in Modern Medicinal Chemistry

Executive Summary

The integration of fluorine into organic scaffolds has fundamentally transformed drug discovery, with nearly 40% of new pharmaceuticals containing at least one fluorine atom 1. Among the most versatile building blocks driving this innovation are fluorinated sulfonyl chlorides . As a Senior Application Scientist, I have observed firsthand how these highly reactive electrophiles serve a dual purpose: they act as direct precursors for biologically active sulfonamides and sulfonyl hydrazones, and they function as the critical starting materials for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This whitepaper provides an in-depth mechanistic analysis of fluorinated sulfonyl chlorides, detailing their physicochemical advantages, their role in covalent drug design, and self-validating protocols for their application in high-throughput medicinal chemistry.

The Physicochemical Rationale: Why Fluorinated Sulfonyl Chlorides?

The strategic placement of fluorinated groups—such as trifluoromethyl (–CF₃), difluoromethoxy (–OCF₂H), or direct aromatic fluorination—adjacent to a sulfonyl chloride moiety creates a synergistic effect that profoundly alters the molecule's pharmacological and chemical profile.

-

Enhanced Electrophilicity: The strong electron-withdrawing nature of fluorine atoms significantly increases the electrophilicity of the sulfur center. This makes fluorinated sulfonyl chlorides exceptionally reactive toward nucleophilic attack, facilitating rapid functionalization 2.

-

Metabolic Stability: Carbon-fluorine bonds are highly resistant to cytochrome P450-mediated oxidative metabolism. By shielding vulnerable aromatic positions, fluorinated sulfonyl derivatives prolong the in vivo half-life of the resulting drug candidates 1.

-

Lipophilicity and Permeability: The incorporation of fluorinated motifs increases the overall lipophilicity (LogD) of the molecule, which directly correlates with improved cell membrane permeability and target tissue distribution 3.

Caption: Physicochemical impacts of fluorinated sulfonyl chlorides in drug design.

The SuFEx Click Chemistry Paradigm

While fluorinated sulfonyl chlorides are potent electrophiles, their extreme reactivity often renders them hydrolytically unstable in aqueous biological systems. To harness their potential for covalent drug design, medicinal chemists convert them into sulfonyl fluorides via halogen exchange 4.

This transformation is the cornerstone of SuFEx (Sulfur Fluoride Exchange) chemistry. Unlike the S-Cl bond, the S-F bond is highly stable under physiological conditions. It remains inert until it encounters a specific microenvironment—such as the active site of a target protein—where specific hydrogen-bonding networks or localized basicity activate the S-F bond, allowing it to covalently modify context-specific tyrosine, lysine, serine, or histidine residues 5. Thus, fluorinated sulfonyl chlorides serve as the indispensable precursors to these "contextually reactive" covalent probes.

Caption: SuFEx-mediated covalent targeting using fluorinated sulfonyl chlorides.

Key Applications in Drug Discovery

A. Covalent Inhibitors and Protein-Protein Interaction (PPI) Modulators

By converting fluorinated sulfonyl chlorides into their corresponding fluorides, researchers can design irreversible inhibitors. The fluorinated aromatic ring provides the necessary non-covalent binding affinity (via hydrophobic and Van der Waals interactions) to anchor the molecule in the active site, positioning the sulfonyl fluoride to trap the target amino acid. This has been successfully utilized to inhibit transcriptional repressors like BCL6 by targeting specific tyrosine residues 4.

B. Antidiabetic and Anticholinesterase Agents

Fluorinated sulfonyl chlorides are frequently reacted with hydrazines to form sulfonyl hydrazones . These scaffolds are highly valued in pharmaceutical chemistry. The sulfone group enhances aqueous solubility, while the fluorinated aromatic system provides binding selectivity and metabolic stability. Recent studies have demonstrated that fluorinated sulfonyl hydrazones act as potent dual-action therapeutics, exhibiting both anticholinesterase activity (for Alzheimer's disease) and antidiabetic activity (via α-glucosidase inhibition and PPAR-γ agonism) 3 [[6]]().

C. Reagents for Trifluoromethylation

Trifluoromethanesulfonyl chloride (triflyl chloride) is a foundational reagent in organic synthesis. Under reductive conditions, it serves as a highly efficient source for the direct installation of trifluoromethyl (–CF₃) groups onto target molecules, a process critical for optimizing the pharmacokinetic properties of drug candidates [[7]]().

Quantitative Data: Comparative Analysis of Building Blocks

To guide synthetic strategy, the following table summarizes the physicochemical and reactive properties of sulfonyl building blocks.

| Compound Class | Electrophilicity | Hydrolytic Stability (Aq) | SuFEx Capability | Typical LogP Contribution |

| Standard Sulfonyl Chlorides | Very High | Low (Rapid Hydrolysis) | Poor | +0.5 to +1.0 |

| Standard Sulfonyl Fluorides | Moderate | High (Stable) | Excellent | +0.8 to +1.2 |

| Fluorinated Sulfonyl Chlorides | Extremely High | Very Low | Precursor | +1.5 to +2.5 |

| Fluorinated Sulfonyl Fluorides | High (Contextual) | High | Exceptional | +1.8 to +2.8 |

Data synthesized from comparative reactivity profiles of fluorinated vs. non-fluorinated electrophiles 1.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols detail the optimal use of fluorinated sulfonyl chlorides in medicinal chemistry workflows. The causality behind each reagent choice is explicitly defined.

Protocol 1: Biphasic Conversion to Fluorinated Sulfonyl Fluorides

Objective: To generate bench-stable fluorinated sulfonyl fluorides from highly reactive fluorinated sulfonyl chlorides for late-stage SuFEx applications. Causality: Traditional basic fluoride sources (e.g., KF) often cause the undesired hydrolysis of highly electrophilic fluorinated sulfonyl chlorides. By employing potassium bifluoride (KHF₂) in a biphasic system, we destabilize the F-HF hydrogen bonding at the non-protic organic interface. This liberates a highly nucleophilic, yet acidic/non-basic fluoride anion (F⁻) that efficiently displaces the chloride without hydrolyzing the sensitive sulfonyl group [[4]]().

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of the fluorinated sulfonyl chloride in dichloromethane (DCM) to achieve a 0.5 M concentration.

-

Reagent Addition: In a separate vessel, prepare a 3.0 M aqueous solution of potassium bifluoride (KHF₂) (3.0 equivalents).

-

Biphasic Mixing: Add the aqueous KHF₂ solution to the organic layer. Vigorously stir the biphasic mixture at room temperature. (Note: Vigorous stirring is critical to maximize the interfacial surface area where the halogen exchange occurs).

-

Monitoring: Monitor the reaction via GC-MS or ¹⁹F NMR. The strong electron-withdrawing nature of the fluorinated backbone typically drives the reaction to completion within 2–4 hours.

-

Workup: Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organic phases over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure fluorinated sulfonyl fluoride.

Protocol 2: High-Throughput SuFEx Coupling via Ca(NTf₂)₂ Activation

Objective: Rapid synthesis of fluorinated sulfonamide libraries for Parallel Medicinal Chemistry (PMC). Causality: While sulfonyl fluorides are stable, they require specific activation to react with amines. Using calcium triflimide [Ca(NTf₂)₂] provides a mild Lewis acid that selectively coordinates and activates the S-F bond. The addition of DABCO forms a transient charge-transfer complex, facilitating C-N bond formation at room temperature. This circumvents harsh thermal conditions, preserving sensitive functional groups across the library [[8]]().

Step-by-Step Methodology:

-

Reaction Setup: In a 96-well plate format suitable for PMC, dispense 0.1 mmol of the fluorinated sulfonyl fluoride into each well.

-

Amine Addition: Add 0.12 mmol (1.2 equiv) of diverse primary or secondary amines to the respective wells, dissolved in anhydrous acetonitrile (0.2 M).

-

Catalyst Introduction: Add 20 mol% of Ca(NTf₂)₂ and 1.5 equivalents of DABCO to each well. (Note: The Lewis acidic Ca²⁺ coordinates the fluoride leaving group, while DABCO acts as an organocatalytic transfer agent).

-

Incubation: Seal the plate and agitate at room temperature for 12 hours.

-

Purification: Directly subject the crude mixtures to automated preparative HPLC. The high conversion rates ensure high-purity sulfonamide libraries ready for biological screening.

Conclusion

Fluorinated sulfonyl chlorides are far more than simple synthetic intermediates; they are foundational pillars in modern drug design. By understanding the precise causality of their reactivity—balancing extreme electrophilicity with strategic halogen exchange—medicinal chemists can unlock highly selective covalent probes, robust parallel synthesis libraries, and metabolically resilient therapeutics.

References

-

[4] Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC. National Institutes of Health (NIH).

-

[2] Buy 4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride | 176225-09-5. Smolecule.

-

[5] Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. RHHZ.

-

[3] Design, Synthesis, Anticholinesterase and Antidiabetic Inhibitory Activities, and Molecular Docking of Novel Fluorinated Sulfonyl Hydrazones. National Institutes of Health (NIH).

-

[7] CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl. National Institutes of Health (NIH).

-

[1] Buy 2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride. Smolecule.

-

[8] SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. American Chemical Society (ACS).

-

[6] In silico, Synthesis and Biological Evaluation of Sulfonylhydrazones -Based Molecules Targeting Type 2 Diabetes. Oriental Journal of Chemistry.

Sources

- 1. Buy 2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride | 1261862-25-2 [smolecule.com]

- 2. Buy 4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride | 176225-09-5 [smolecule.com]

- 3. Design, Synthesis, Anticholinesterase and Antidiabetic Inhibitory Activities, and Molecular Docking of Novel Fluorinated Sulfonyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 6. orientjchem.org [orientjchem.org]

- 7. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Fluorine Effect: Modulating Sulfur(VI) Reactivity in Sulfonyl Chlorides and Fluorides

Executive Summary

Sulfonyl chlorides are cornerstone electrophiles in organic synthesis, heavily utilized in the preparation of sulfonamides and sulfonate esters for pharmaceutical and agrochemical applications. However, their inherent reactivity often presents challenges regarding chemoselectivity and hydrolytic stability. The introduction of fluorine into these systems—either as a substituent on the carbon backbone or as a direct replacement for the chloride leaving group—fundamentally alters the thermodynamic and kinetic profile of the S(VI) center.

This technical guide explores the dual role of fluorine in modulating sulfonyl chloride reactivity, detailing both the electronic activation achieved via fluorinated aryl/alkyl groups and the paradigm-shifting stability introduced by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Fluorine as a Backbone Substituent: Electronic Modulation

When fluorine or fluoroalkyl groups (e.g., trifluoromethyl) are positioned on the aromatic ring of a sulfonyl chloride, they exert a profound inductive electron-withdrawing effect (-I). This withdrawal of electron density significantly increases the partial positive charge on the sulfur atom, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Reactivity vs. Selectivity Trade-offs

As a result of this electronic modulation, fluorinated sulfonyl chlorides exhibit markedly enhanced electrophilicity, making them more reactive towards nucleophilic attack compared to non-fluorinated analogs ()[1]. They react rapidly with nucleophiles like amines and alcohols. However, this heightened reactivity comes at a cost: these compounds are highly susceptible to rapid hydrolysis in the presence of ambient moisture. In extreme cases, such as with perfluorinated alkyl sulfonyl chlorides, the covalent nature of the SO₂-Cl bond and the extreme electron deficiency can cause the substrate to act as an oxidizing agent rather than a simple electrophile ()[2].

Understanding this causality is critical for drug development professionals: while backbone fluorination accelerates the desired nucleophilic attack, it simultaneously narrows the chemoselectivity window, often leading to over-sulfonylation or degradation if reaction conditions are not rigorously controlled.

Electronic effects of fluorine substituents on sulfonyl chloride reactivity.

Fluorine as the Leaving Group: The SuFEx Paradigm

To circumvent the instability of highly active sulfonyl chlorides, modern synthetic chemistry has embraced the substitution of the chloride leaving group with a fluoride atom, birthing SuFEx click chemistry.

Thermodynamic Causality

The causality behind this dramatic shift lies in bond thermodynamics. The S-F bond is significantly stronger (~350-380 kJ/mol) and shorter than the S-Cl bond (~250 kJ/mol). This renders sulfonyl fluorides virtually immune to spontaneous hydrolysis and thermolysis ()[3]. Unlike sulfonyl chlorides, which often react indiscriminately with multiple nucleophilic centers (leading to complex mixtures of di- and tri-sulfonylated byproducts), sulfonyl fluorides are "selectively activatable". They remain inert under standard conditions but undergo highly efficient ligation when exposed to specific catalysts, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or bifluoride ions.

Steric Limitations

However, this stability introduces a trade-off in steric tolerance. While highly reactive sulfonyl chlorides can efficiently couple with sterically hindered amines, the corresponding sulfonyl fluorides often show low activity towards bulky nucleophiles unless subjected to forcing conditions ()[4]. Simple rules of thumb dictate that while fluorides are superior for chemoselectivity and stability, chlorides remain necessary for highly sterically encumbered substrates ()[5].

Workflow for converting sulfonyl chlorides to fluorides for SuFEx ligation.

Quantitative Data & Reactivity Profiling

The following table summarizes the divergent physicochemical properties and reactivity profiles when comparing standard/fluorinated sulfonyl chlorides against sulfonyl fluorides.

| Property | Fluorinated Arylsulfonyl Chlorides | Arylsulfonyl Fluorides (SuFEx) |

| Leaving Group | Chloride (-Cl) | Fluoride (-F) |

| S-X Bond Energy | ~250 kJ/mol | ~350-380 kJ/mol |

| Hydrolytic Stability | Low (Rapid hydrolysis in water) | Extremely High (Stable in boiling water) |

| Chemoselectivity | Low (Prone to over-sulfonylation) | High (Requires specific activation) |

| Reactivity with Hindered Amines | High (Efficient coupling) | Low (Often requires forcing conditions) |

| Primary Synthetic Use | Immediate coupling, highly reactive intermediates | Click chemistry, late-stage functionalization |

Field-Proven Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the handling of both highly reactive fluorinated sulfonyl chlorides and the synthesis/utilization of stable sulfonyl fluorides.

Protocol A: Synthesis of Sulfonamides via Highly Reactive Fluorinated Arylsulfonyl Chlorides

Objective: To harness the enhanced electrophilicity of backbone-fluorinated sulfonyl chlorides while mitigating hydrolytic degradation. Causality: The extreme reactivity necessitates sub-zero temperatures to control the exothermic nature of the reaction and prevent the competitive hydrolysis pathway.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of the target amine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Acid Scavenging: Add 1.2 equivalents of anhydrous triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to the solution.

-

Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath.

-

Electrophile Addition: Dissolve 1.05 equivalents of the fluorinated arylsulfonyl chloride (e.g., 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Propagation: Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature. Monitor completion via TLC or LC-MS.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chloride-to-Fluoride Exchange (Halex) and SuFEx Ligation

Objective: To convert a moisture-sensitive sulfonyl chloride into a stable sulfonyl fluoride, followed by selective DBU-catalyzed ligation. Causality: Aqueous potassium bifluoride (KHF₂) facilitates a rapid F-Cl exchange at the water/organic interface. The strong hydrogen bonding network at this interface stabilizes the transition state, preventing hydrolysis during the exchange ()[3].

Step-by-Step Methodology:

-

Halex Exchange: Suspend 1.0 equivalent of the sulfonyl chloride in a 1:1 biphasic mixture of DCM and saturated aqueous KHF₂ (pH ~3.0).

-

Agitation: Stir the biphasic mixture vigorously at room temperature for 2 to 4 hours.

-

Isolation: Separate the organic layer, wash with water, dry over MgSO₄, and evaporate the solvent to yield the pure sulfonyl fluoride (typically >95% yield, requiring no column chromatography).

-

SuFEx Ligation: Dissolve the isolated sulfonyl fluoride (1.0 eq) and the target amine (1.1 eq) in acetonitrile.

-

Activation: Add 0.2 equivalents of DBU. Stir at room temperature for 12 hours. The DBU activates the S-F bond, facilitating the formation of the sulfonamide with absolute chemoselectivity.

References

- US6479698B1 - Method for preparing sulphonate salts Source: Google Patents URL

-

Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces Source: PMC (National Institutes of Health) URL:[Link]

-

Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides Source: ACS Combinatorial Science URL:[Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ResearchGate URL:[Link]

Sources

- 1. Buy 4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride | 176225-09-5 [smolecule.com]

- 2. US6479698B1 - Method for preparing sulphonate salts - Google Patents [patents.google.com]

- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Technical Guide: Commercial Availability & Purity of 2-Fluoro-3-biphenylsulfonyl Chloride

Executive Summary

2-Fluoro-3-biphenylsulfonyl chloride (CAS: 1214387-43-5) is a specialized organofluorine building block primarily utilized in the synthesis of sulfonamide-based pharmacophores. Unlike its para-substituted regioisomers (e.g., derivatives used in Flurbiprofen synthesis), this ortho-meta substituted scaffold is not a commodity chemical.

Current market analysis indicates that this compound is rarely available from stock in multi-gram quantities. It is predominantly sourced through custom synthesis or "made-to-order" catalog options from specialized fluorochemistry vendors. This guide provides a validated procurement strategy, a self-validating synthesis protocol for in-house production, and critical quality control parameters to ensure downstream experimental success.

Chemical Profile & Identity

| Property | Specification |

| Chemical Name | 2-Fluoro-3-biphenylsulfonyl chloride |

| IUPAC Name | 3-(Chlorosulfonyl)-2-fluorobiphenyl |

| CAS Number | 1214387-43-5 (Reference) |

| Molecular Formula | C₁₂H₈ClFO₂S |

| Molecular Weight | 270.71 g/mol |

| Physical State | Off-white to pale yellow solid (low melting point) |

| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |

| Stability | Moisture sensitive; hydrolyzes to sulfonic acid |

Commercial Availability Landscape

"Make vs. Buy" Decision Matrix

The procurement of 2-Fluoro-3-biphenylsulfonyl chloride presents a classic supply chain challenge.

-

Stock Availability: < 5% probability of immediate shipment. Most listings (e.g., BLD Pharm, ChemScene) are "virtual inventory" requiring 2–4 weeks lead time.

-

Cost Implications: High premium for "rush" orders due to the specific regiochemistry required.

-

Recommendation: For requirements >10g, in-house synthesis or a dedicated CRO contract is more reliable than catalog purchasing.

Validated Suppliers (Custom Synthesis Focus)

If outsourcing, prioritize vendors with established fluorine chemistry capabilities.

-

Primary Tier: Enamine, WuXi AppTec, Combi-Blocks.

-

Secondary Tier: BLD Pharm, Ambeed (often re-sourcing from primary synthesizers).

Technical Core: Synthesis & Manufacturing

Expertise & Experience Directive: The scarcity of this compound arises from the difficulty in introducing a sulfonyl group at the 3-position of the biphenyl ring using standard electrophilic aromatic substitution (which favors the 4 or 4' positions). The only robust, self-validating route relies on Directed Ortho Metalation (DoM) .

The "Self-Validating" Synthesis Protocol

This protocol utilizes the strong ortho-directing ability of the fluorine atom to selectively lithiate the 3-position, bypassing the regioselectivity issues of direct chlorosulfonation.

Reaction Scheme:

-

Precursor: 2-Fluorobiphenyl (Commercial, CAS 321-60-8).[1]

-

Reagent A: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).

-

Electrophile: Sulfur Dioxide (SO₂).

-

Chlorination: N-Chlorosuccinimide (NCS).